Cas no 1263287-82-6 (3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate)

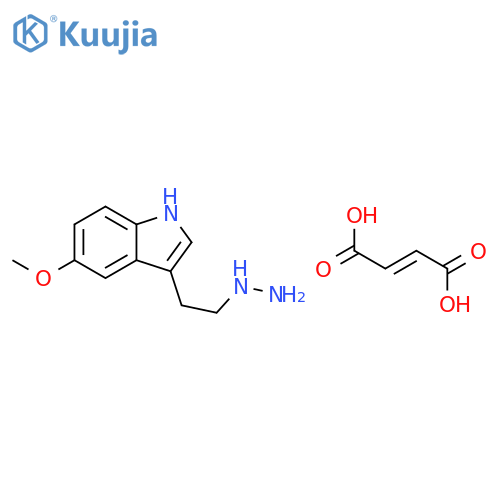

1263287-82-6 structure

商品名:3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate

3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate 化学的及び物理的性質

名前と識別子

-

- 3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate

- (E)-but-2-enedioic acid,2-(5-methoxy-1H-indol-3-yl)ethylhydrazine

- DB-324238

- A898552

- DTXSID40677518

- 1263287-82-6

- (E)-but-2-enedioic acid;2-(5-methoxy-1H-indol-3-yl)ethylhydrazine

- AKOS015902320

- (2E)-But-2-enedioic acid--3-(2-hydrazinylethyl)-5-methoxy-1H-indole (1/1)

- 3-(2-hydrazinylethyl)-5-methoxy-1H-indolefumarate

- (2E)-but-2-enedioic acid; 3-(2-hydrazinylethyl)-5-methoxy-1H-indole

-

- インチ: InChI=1S/C11H15N3O.C4H4O4/c1-15-9-2-3-11-10(6-9)8(7-13-11)4-5-14-12;5-3(6)1-2-4(7)8/h2-3,6-7,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

- InChIKey: YKGPELUIUSFTPQ-WLHGVMLRSA-N

- ほほえんだ: COC1=CC2=C(C=C1)NC=C2CCNN.C(=C\C(=O)O)/C(=O)O

計算された属性

- せいみつぶんしりょう: 321.132

- どういたいしつりょう: 321.132

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 8

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 319

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 138A^2

3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM148450-1g |

3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate |

1263287-82-6 | 95% | 1g |

$555 | 2023-02-03 | |

| Alichem | A199007042-1g |

3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate |

1263287-82-6 | 95% | 1g |

$590.72 | 2022-04-03 | |

| Ambeed | A427791-1g |

3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate |

1263287-82-6 | 95+% | 1g |

$557.0 | 2024-04-25 | |

| Chemenu | CM148450-1g |

3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate |

1263287-82-6 | 95% | 1g |

$660 | 2021-08-05 |

3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

1263287-82-6 (3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 57707-64-9(2-azidoacetonitrile)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1263287-82-6)3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate

清らかである:99%

はかる:1g

価格 ($):501.0